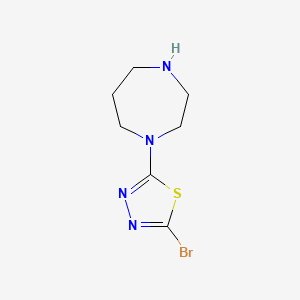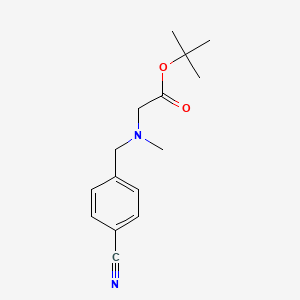
tert-butyl N-(4-cyanobenzyl)-N-methylglycinate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound similar to “tert-butyl N-(4-cyanobenzyl)-N-methylglycinate”, namely “tert-butyl 4-cyanobenzylcarbamate”, has been analyzed . The molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol .
Chemical Reactions Analysis
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . It’s also been used in the synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-butyl 4-cyanobenzylcarbamate”, have been analyzed . It has a molecular weight of 232.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
1. Applications in Metabolism Studies
Studies on related tert-butyl compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), have provided insights into the metabolism of these substances in rats and humans. Notably, the metabolism of BHT involves the formation of various metabolites, including 3,5-di-tert.-butyl-4-hydroxybenzoic acid and S-(3,5-di-tert.-butyl-4-hydroxybenzyl)-N-acetylcysteine, indicating potential pathways that similar tert-butyl compounds like tert-butyl N-(4-cyanobenzyl)-N-methylglycinate might follow (Daniel, Gage, & Jones, 1968).
2. Role in Organic Synthesis
tert-Butyl compounds are often used in organic synthesis. For instance, tert-butyl sorbate has been employed in aminohydroxylation reactions, leading to the synthesis of complex organic molecules. This suggests the potential of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate in similar synthetic applications, offering pathways to produce a variety of organic compounds with potential pharmaceutical and chemical applications (Csatayová et al., 2011).
3. Applications in Polymer Science
Research on tert-butyl compounds like 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate demonstrates their use as stabilizers in polymer degradation. This indicates the potential for tert-butyl N-(4-cyanobenzyl)-N-methylglycinate in enhancing the stability and longevity of polymers, which could be beneficial in materials science and engineering (Yachigo et al., 1988).
4. Extraction and Separation Processes
tert-Butyl compounds, such as 4-Tert-butyl-2-(α-methylbenzyl) phenol, have been used in the extraction of elements like rubidium from brine sources. This highlights the potential utility of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate in similar extraction and separation processes, particularly in the field of mineral extraction and purification (Wang, Che, & Qin, 2015).
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4-cyanophenyl)methyl-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-12(9-16)6-8-13/h5-8H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWRXYMIFCLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-cyanobenzyl)-N-methylglycinate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


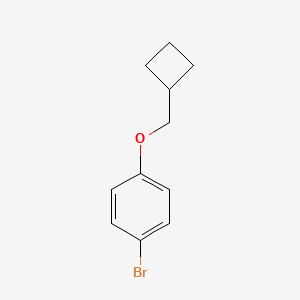
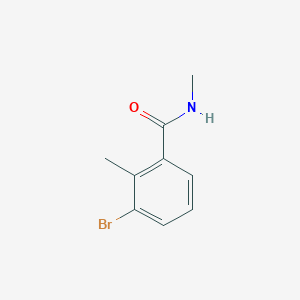
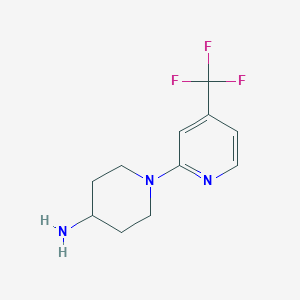
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400171.png)
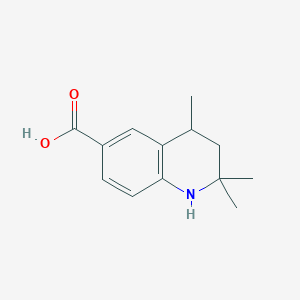
![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)
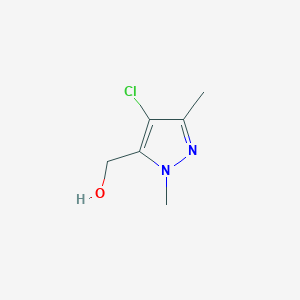
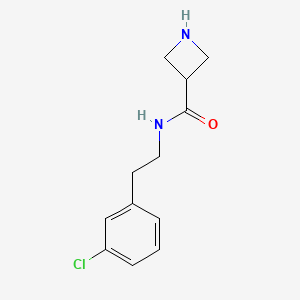
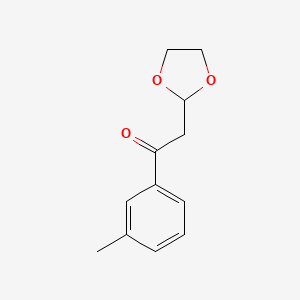
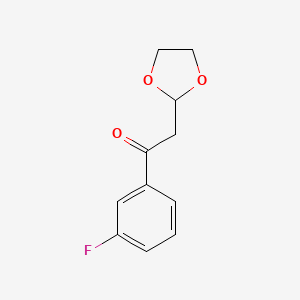
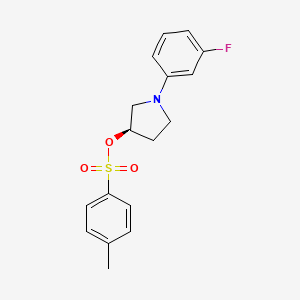
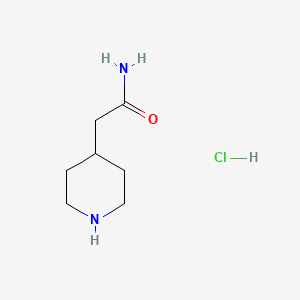
![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)
